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Compound of Interest

Compound Name: Peagx

Cat. No.: B2962860

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the in vivo
pharmacokinetics and bioavailability of Peaqx. However, despite extensive searches of
scientific literature and public databases, specific quantitative pharmacokinetic parameters
(such as Cmax, Tmax, AUC, and absolute bioavailability) for Peaqx (also known as NVP-
AAMO77) are not publicly available. The compound is consistently described as "orally active"
and has demonstrated efficacy in animal models, which strongly suggests systemic exposure
after oral administration. This guide, therefore, focuses on the available qualitative information,
relevant experimental protocols from pharmacodynamic studies, and the compound's
mechanism of action.

Introduction to Peaqx (NVP-AAMO077)

Peaqx, with the research code NVP-AAMOQ77, is a potent and selective competitive antagonist
of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits a notable preference for
NMDA receptors containing the GIuUN2A subunit over those with the GIuN2B subunit.[1][2][3]
Initially reported to have a high selectivity of over 100-fold for human GIuN1A/2A over
GIuN1A/2B receptors, further studies have indicated a more modest, yet significant,
preference.[1][2] Due to its activity as an NMDA receptor antagonist, Peagx has been
investigated for its potential therapeutic effects, particularly as an anticonvulsant.[1]

Evidence of In Vivo Activity and Oral Bioavailability
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While specific bioavailability percentages are not published, the description of Peaqx as "orally
available" and "orally active" in scientific literature indicates that the compound is absorbed into
the systemic circulation following oral administration and reaches its site of action in sufficient
concentrations to elicit a pharmacological response.[1][3] In vivo studies have consistently
demonstrated its efficacy after subcutaneous (s.c.), intraperitoneal (i.p.), and oral administration
in rodent models.

Experimental Protocols in Animal Models

Detailed pharmacokinetic study protocols are not available. However, protocols from in vivo
pharmacodynamic studies provide valuable insights into the methodologies used for
administering Peaqx and observing its effects.

Anticonvulsant Activity Assessment in Mice

The following protocol is based on the methods used to evaluate the anticonvulsant properties
of Peaqx.

¢ Animal Model: Male albino mice.

o Compound Preparation: Peaqx is suspended in an aqueous solution of 0.5% carboxymethyl
cellulose (CMC).

e Administration:
o Oral (p.0.): The compound is administered via oral gavage.
o Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.

» Efficacy Testing: The protective effect of Peaqx is measured against seizures induced by
maximal electroshock (MES).

o Endpoint: The dose of Peaqx that protects 50% of the animals from seizures (ED50) is
determined. In the initial report, Peaqgx displayed an ED50 of 23 mg/kg in the MES test.

Below is a conceptual workflow for such an in vivo experiment.
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Conceptual Workflow for In Vivo Efficacy Testing
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Mechanism of Action of Peagx at the NMDA Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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